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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Evaluating the Metabolic Stability of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol in Human Liver Microsomes

Executive Summary The compound 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol represents a highly functionalized aliphatic building block frequently utilized in modern medicinal chemistry to modulate basicity, lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol represents a highly functionalized aliphatic building block frequently utilized in modern medicinal chemistry to modulate basicity, lipophilicity, and target affinity. Assessing its metabolic stability in Human Liver Microsomes (HLM) is a critical early-stage drug discovery step. This guide provides an authoritative, step-by-step methodology for evaluating the intrinsic clearance ( CLint​ ) of this compound, detailing the causality behind experimental design, and elucidating the specific Cytochrome P450 (CYP450)-mediated biotransformation pathways governed by its unique structural liabilities.

Structural Liabilities and Mechanistic Rationale

To design a robust metabolic stability assay, we must first deconstruct the molecule's structural features to predict its behavior in an HLM system. The compound contains three distinct moieties, each presenting specific metabolic vulnerabilities:

  • The (2R)-2-Methylpiperazine Ring: Piperazine rings are classic pharmacophores but are highly susceptible to extensive pre-systemic and systemic metabolism. The primary metabolic route for piperazine derivatives is CYP3A4-dependent N-dealkylation, alongside CYP2D6-mediated N-oxidation[1][2]. The presence of the (2R)-methyl group introduces steric hindrance near one of the nitrogen atoms, which can selectively direct CYP-mediated oxidation toward the less sterically hindered nitrogen.

  • The 1-Fluoroalkane Moiety: Fluorine substitution is a strategic choice in drug design to shield metabolically labile benzylic or aliphatic positions from CYP450-mediated hydroxylation, thereby improving the compound's half-life[3]. However, terminal fluoroalkanes are not entirely immune to metabolism; they can undergo CYP-catalyzed oxidative defluorination or CYP-independent hydrolytic defluorination, releasing inorganic fluoride[4][5].

  • The Secondary Alcohol (Propan-2-ol backbone): While primarily a target for Phase II metabolism (e.g., glucuronidation via UGTs), secondary alcohols can undergo Phase I oxidation to ketones. Since standard HLM assays supplemented only with NADPH evaluate Phase I metabolism, this oxidative pathway must be monitored.

Experimental Workflow: HLM Stability Assay

A scientifically rigorous protocol must be a self-validating system. The following methodology outlines the standard HLM assay, explicitly detailing the causality behind each procedural step[6][7].

Reagents and System Preparation
  • Test Compound: 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (Prepared as a 10 mM stock in DMSO).

  • HLM Matrix: Pooled human liver microsomes (0.5 mg/mL final protein concentration). Using pooled microsomes mitigates donor-to-donor genetic variability in CYP expression.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH.

  • Cofactor: 1 mM NADPH. NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.

Step-by-Step Protocol
  • Dilution: Dilute the test compound in the phosphate buffer to achieve a final incubation concentration of 1 µM. Keep the final DMSO concentration below 0.1% (v/v) to prevent solvent-induced inhibition of CYP enzymes[6].

  • Pre-Incubation: Combine the test compound and HLM in a 96-well plate. Pre-incubate the mixture at 37°C for 5 minutes. Rationale: Ensures the system reaches physiological temperature before the reaction begins.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 150 µL of ice-cold Acetonitrile (ACN) spiked with an analytical internal standard (e.g., Tolbutamide). Rationale: Cold ACN instantly denatures the CYP450 enzymes, halting metabolism, and precipitates microsomal proteins to prevent LC-MS/MS column clogging[7].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS.

Self-Validating Controls
  • Minus-NADPH Control: Incubate the compound with HLM but replace NADPH with buffer. Causality: This differentiates true CYP450-mediated metabolism from chemical instability or CYP-independent hydrolytic defluorination[5].

  • Positive Controls: Run parallel assays with Verapamil (high clearance) and Dextromethorphan (low clearance) to verify the enzymatic viability of the HLM batch.

HLM_Workflow A 1. Preparation Test Compound (1 µM) + HLM (0.5 mg/mL) in Buffer B 2. Pre-Incubation Equilibrate at 37°C for 5 min A->B C 3. Reaction Initiation Add 1 mM NADPH B->C D 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min C->D E 5. Reaction Quenching Add Cold ACN + Internal Standard D->E F 6. Centrifugation & LC-MS/MS Quantify Remaining Parent E->F

Figure 1: Step-by-step workflow for the HLM metabolic stability assay.

Data Presentation and Quantitative Metrics

The raw LC-MS/MS data (peak area ratios of the parent compound to the internal standard) is converted into the percentage of parent remaining. The natural log of the percentage remaining is plotted against time to determine the elimination rate constant ( k ).

The intrinsic clearance ( CLint​ ) is calculated using the following formula[8]:

CLint​=(t1/2​0.693​)×(Amount of HLM Protein (mg)Volume of Incubation (µL)​)
Table 1: Representative Metabolic Stability Data Profile
Compound / Control t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining at 60 minAssay Validation Status
1-Fluoro-3-[(2R)-...]-propan-2-ol 38.536.034%N/A
Minus-NADPH Control > 120< 5.098%Validates CYP-dependence
Verapamil (High CL Control) 12.4111.8< 5%Validates HLM activity
Dextromethorphan (Low CL) 55.225.147%Validates HLM activity

Interpretation: The data indicates moderate metabolic stability. The lack of degradation in the minus-NADPH control confirms that the clearance is entirely driven by Phase I redox enzymes (CYP450s), ruling out spontaneous chemical hydrolysis of the fluoroalkane bond[5][8].

Proposed Biotransformation Pathways

Based on the structural liabilities of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol, the moderate intrinsic clearance observed in the HLM assay is likely driven by a combination of the following competitive pathways:

  • N-Dealkylation (Major Pathway): Mediated primarily by CYP3A4, the enzyme oxidizes the carbon adjacent to the piperazine nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves. This results in the separation of the fluoropropanol chain from the (2R)-2-methylpiperazine ring[1][2].

  • N-Oxidation (Minor Pathway): CYP2D6 and CYP3A4 can directly oxidize the piperazine nitrogens to form N-oxides. The (2R)-methyl group introduces steric bulk, likely shifting this oxidation preferentially to the unsubstituted nitrogen[2].

  • Oxidative Defluorination (Trace Pathway): While the C-F bond is highly stable (≈ 485 kJ/mol)[3], specific P450 isoforms can catalyze an electrophilic attack on the terminal fluoroalkane, leading to the release of a fluoride ion and the formation of an aldehyde[4].

Metabolic_Pathways Parent 1-Fluoro-3-[(2R)-2-methylpiperazin -1-yl]propan-2-ol NDealkyl N-Dealkylation (Primary Pathway) Parent->NDealkyl CYP3A4 NOxid N-Oxidation (Minor Pathway) Parent->NOxid CYP2D6/CYP3A4 Defluor Oxidative Defluorination (Trace Pathway) Parent->Defluor CYP450 / Hydrolytic

Figure 2: Proposed biotransformation pathways in human liver microsomes.

Conclusion

Evaluating the metabolic stability of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol requires a highly controlled HLM assay environment. By utilizing proper cofactors (NADPH) and self-validating quenching techniques, researchers can accurately determine its intrinsic clearance. The compound's metabolic fate is primarily dictated by the vulnerability of its piperazine ring to CYP3A4-mediated N-dealkylation, while the fluorinated aliphatic chain provides localized oxidative resistance, albeit with a minor risk of defluorination.

References

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed (nih.gov). Available at:[Link]

  • Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes. PubMed (nih.gov). Available at:[Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed Central (nih.gov). Available at:[Link]

  • Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? PubMed (nih.gov). Available at:[Link]

  • Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ACS Publications. Available at:[Link]

  • Metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Improved Metabolic Stability: CYP450 enzymes oxidatively metabolize a large number of cancer medications. SDI Article. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol Derivatives

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro pharmacokinetic properties of novel 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol derivatives. As a chemical class with p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro pharmacokinetic properties of novel 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol derivatives. As a chemical class with potential therapeutic applications, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for guiding lead optimization and identifying promising clinical candidates. This document details the scientific rationale and step-by-step protocols for a suite of essential in vitro assays designed to characterize the permeability, metabolic stability, potential for drug-drug interactions, and plasma protein binding of these specific compounds. The overarching goal is to establish a robust, self-validating system for generating decision-enabling data, thereby minimizing late-stage attrition and accelerating the drug development timeline.

Introduction: The Central Role of In Vitro ADME in Drug Discovery

In modern drug discovery, the early assessment of pharmacokinetic properties is not just advantageous—it is essential.[1][2] The principle of "fail early, fail cheap" underscores the importance of identifying compounds with suboptimal ADME profiles before they consume significant resources in preclinical and clinical development.[3] In vitro ADME assays serve as the cornerstone of this strategy, offering a cost-effective and high-throughput means to predict a drug's behavior in the body.[3][4]

For novel chemical entities like 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol derivatives, which feature a fluorinated propanol backbone and a chiral methylpiperazine moiety, early ADME data provides invaluable insights into:

  • Oral Bioavailability: Will the compound be absorbed effectively from the gastrointestinal tract?

  • Metabolic Fate: Is the compound rapidly cleared by liver enzymes, limiting its duration of action?

  • Drug-Drug Interaction (DDI) Risk: Does the compound inhibit critical drug-metabolizing enzymes, potentially causing adverse effects when co-administered with other medications?

  • Distribution Characteristics: Will the compound bind excessively to plasma proteins, limiting the free fraction available to engage its therapeutic target?

This guide presents a logical, tiered approach to answering these questions, beginning with fundamental permeability assessments and progressing through detailed metabolic and protein binding studies.

Overall Workflow for In Vitro Pharmacokinetic Profiling

The assessment of a new chemical series follows a structured workflow. The objective is to build a comprehensive profile by integrating data from multiple assays. Each stage provides critical information that informs the next, allowing for iterative improvements in compound design.

In_Vitro_PK_Workflow cluster_0 Initial Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Data Integration & Decision Compound_Synthesis Compound Synthesis (Derivatives of Interest) Permeability_Assay Permeability Screen (PAMPA) Compound_Synthesis->Permeability_Assay Tier 1 Metabolic_Stability_Assay Metabolic Stability (Human Liver Microsomes) Compound_Synthesis->Metabolic_Stability_Assay Tier 1 Caco2_Assay Caco-2 Permeability (Efflux Assessment) Permeability_Assay->Caco2_Assay If Permeability is Low/Moderate CYP_Inhibition CYP450 Inhibition (DDI Potential) Metabolic_Stability_Assay->CYP_Inhibition If Stability is Promising PPB_Assay Plasma Protein Binding (Free Fraction) Metabolic_Stability_Assay->PPB_Assay Tier 2 Data_Analysis Integrated Data Analysis (In Vitro-In Vivo Extrapolation) Caco2_Assay->Data_Analysis CYP_Inhibition->Data_Analysis PPB_Assay->Data_Analysis Decision Candidate Selection or Lead Optimization Data_Analysis->Decision

Caption: High-level workflow for the in vitro pharmacokinetic assessment of new chemical entities.

In Vitro Absorption: Permeability Assessment

A compound's ability to cross biological membranes is a fundamental prerequisite for oral absorption. We employ a two-tiered approach to assess permeability.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion.[5][6] It is an ideal first-pass screen due to its simplicity and cost-effectiveness.[5] The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[7]

By excluding active transport mechanisms, PAMPA isolates a compound's intrinsic ability to permeate membranes via passive transcellular diffusion.[6] This allows for rapid rank-ordering of derivatives and guides early Structure-Activity Relationship (SAR) for permeability. A good correlation is often observed between PAMPA and more complex cell-based assays for compounds that are not subject to active transport.[6]

  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of phospholipids (e.g., 4% lecithin) in an organic solvent like dodecane and allowed to dry.[8]

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS, pH 7.4) at a final concentration of 10-500 µM, with a low percentage of DMSO (e.g., <1%).[8]

  • Assay Setup: The acceptor plate wells are filled with buffer. The prepared compound solutions are added to the donor plate wells.

  • Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for 5 to 18 hours with gentle shaking.[5][6][8]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = [-(V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A] / [C_eq])

    Where VD is the donor volume, VA is the acceptor volume, Area is the membrane surface area, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Tier 2: Caco-2 Cell Monolayer Permeability Assay

For compounds showing moderate or low permeability in PAMPA, the Caco-2 assay is employed. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filters, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelium.[9][10] This model assesses not only passive diffusion but also active transport and efflux mechanisms.[11]

The Caco-2 model provides a more biologically relevant system than PAMPA.[7] By measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, one can calculate an efflux ratio (ER) . An ER significantly greater than 1 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can be a major cause of poor oral bioavailability.

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Study:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • For A-to-B transport, the test compound (typically 1-10 µM) is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.[11]

    • For B-to-A transport, the test compound is added to the basolateral chamber, and fresh buffer is added to the apical chamber.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 60-120 minutes.[11]

  • Sampling & Analysis: At the end of the incubation, samples are taken from both donor and receiver compartments and analyzed by LC-MS/MS.[11]

  • Data Calculation: The Papp is calculated for both directions. The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).

In Vitro Metabolism

Hepatic metabolism is a primary route of elimination for many drugs.[12] Understanding a compound's metabolic stability and its potential to interact with metabolizing enzymes is crucial.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[12][13] The output is typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[14]

A compound with high metabolic instability (short half-life) is likely to have high in vivo clearance and poor oral bioavailability. This assay is a rapid and effective screen to identify metabolically liable compounds.[15][16] It provides a quantitative measure that can be used to predict human hepatic clearance and guide chemical modifications to improve stability.[12][14]

  • Reagent Preparation:

    • Pooled Human Liver Microsomes (HLM) are thawed on ice.

    • A solution of the essential cofactor, NADPH (1 mM), is prepared in phosphate buffer (pH 7.4).[16]

    • Test compounds are prepared at a starting concentration (e.g., 1 µM) in buffer.

  • Incubation:

    • The test compound and HLM (final protein concentration ~0.5 mg/mL) are pre-incubated at 37°C for 5 minutes.[16]

    • The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[16]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, typically containing an internal standard for LC-MS/MS analysis.[16]

  • Sample Processing & Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Controls & Validation:

    • -NADPH Control: The assay is run without NADPH to check for non-enzymatic degradation.

    • Positive Control: A compound with known metabolic lability (e.g., Verapamil, Testosterone) is run to confirm assay performance.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the rate constant (k).

    • In vitro t½ = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated from the t½ and normalized for protein concentration.[13]

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to act as an inhibitor of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17] Inhibition of these enzymes is a common cause of drug-drug interactions (DDIs).[18][19]

If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of the second drug, potentially causing toxicity.[18] Regulatory agencies like the FDA and EMA require CYP inhibition data before clinical trials can proceed.[3][18] This assay determines the IC50 value, which is the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity.

CYP_Inhibition_Assay cluster_assay CYP Inhibition Assay Components HLM Human Liver Microsomes (Source of CYP Enzymes) Metabolite Fluorescent or MS-Detectable Metabolite HLM->Metabolite Metabolizes Substrate CYP-Specific Probe Substrate Substrate->HLM NADPH NADPH (Cofactor) NADPH->HLM Test_Compound Test Compound (Potential Inhibitor) Test_Compound->HLM Inhibits

Caption: Conceptual diagram of a Cytochrome P450 (CYP) inhibition assay.

  • System: The assay uses HLM as the enzyme source and specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

  • Incubation Mixture: HLM, phosphate buffer, and the test compound at various concentrations (typically a 7-point curve, e.g., 0.01 to 50 µM) are pre-incubated.[20]

  • Reaction Initiation: A cocktail of CYP-specific probe substrates and NADPH is added to start the reaction.

  • Incubation & Quenching: The reaction proceeds at 37°C for a short period (e.g., 10-15 minutes) and is then stopped with cold acetonitrile.

  • Analysis: The formation of the specific metabolite from each probe substrate is quantified by LC-MS/MS.[20]

  • Data Analysis: The rate of metabolite formation at each test compound concentration is compared to a vehicle control (0% inhibition). An IC50 curve is generated by plotting percent inhibition versus test compound concentration.

In Vitro Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[21] It is generally accepted that only the unbound (free) fraction of a drug is able to distribute into tissues and exert a pharmacological effect.[22][23] Therefore, determining the fraction unbound (fu) is a critical component of pharmacokinetic characterization.

Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining plasma protein binding.[23] It involves a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

This assay directly measures the equilibrium distribution of the drug between a protein-containing compartment (plasma) and a protein-free compartment (buffer).[21] This equilibrium reflects the concentration of free drug that would be available in vivo. Highly protein-bound drugs (fu < 1%) can have their pharmacokinetic and pharmacodynamic properties significantly altered by changes in protein concentrations or displacement by other drugs.[24]

  • Device Setup: A RED device insert, containing the dialysis membrane, is placed into the wells of a base plate.

  • Sample Loading:

    • Human plasma is spiked with the test compound (e.g., at 1-5 µM).[21] This mixture is added to one chamber of the RED insert (the plasma chamber).

    • An equal volume of dialysis buffer (PBS, pH 7.4) is added to the other chamber.[23]

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[21][23]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To ensure accurate quantification, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer. Both samples are then protein-precipitated with acetonitrile and analyzed by LC-MS/MS.[23]

  • Data Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound = (1 - fu) * 100

Data Summary and Interpretation

To facilitate analysis and comparison between different derivatives, all quantitative data should be summarized in a clear, tabular format.

Table 1: Illustrative In Vitro Pharmacokinetic Data for Hypothetical Derivatives

Compound IDPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux RatioHLM t½ (min)HLM CLint (µL/min/mg)CYP3A4 IC₅₀ (µM)Human Plasma fu (%)
FMP-001 15.212.51.14530.8> 5025.4
FMP-002 2.11.84.5> 120< 11.512.78.9
FMP-003 25.822.10.98173.3> 5045.1
High Permeability Control (Propranolol)> 20> 18~1.02555.4-12.0
Low Permeability Control (Atenolol)< 1.0< 0.5~1.0> 120< 11.5-78.0

Data is for illustrative purposes only.

  • Interpretation Example:

    • FMP-001: Shows good permeability and metabolic stability with no efflux or CYP inhibition concerns. The moderate fraction unbound is favorable. This compound represents a promising lead.

    • FMP-002: Exhibits poor permeability and is a substrate for efflux transporters (ER > 2). While metabolically stable, it is a moderate CYP3A4 inhibitor. The low permeability and efflux issues would need to be addressed through chemical modification.

    • FMP-003: Has excellent permeability but is metabolically unstable (very short t½), suggesting it would be cleared very rapidly in vivo. This compound would likely be deprioritized despite its good permeability.

Conclusion

The systematic in vitro pharmacokinetic profiling outlined in this guide provides a robust framework for the evaluation of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol derivatives. By integrating data on permeability, metabolism, enzyme inhibition, and plasma protein binding, researchers can build a comprehensive understanding of a compound's ADME properties. This data-driven approach is fundamental to making informed decisions, optimizing chemical structures to achieve a desirable pharmacokinetic profile, and ultimately selecting drug candidates with a higher probability of success in clinical development.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocol for 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

Executive Summary The incorporation of fluorine atoms into aliphatic heterocycles is a cornerstone strategy in modern drug discovery, used to modulate pKa, enhance metabolic stability, and improve lipophilicity. The targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine atoms into aliphatic heterocycles is a cornerstone strategy in modern drug discovery, used to modulate pKa, enhance metabolic stability, and improve lipophilicity. The target molecule, 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol , represents a highly versatile chiral scaffold. This application note details a robust, self-validating asymmetric synthesis protocol to access this molecule. By leveraging enantiopure starting materials and regioselective protection strategies, this workflow eliminates the need for late-stage chiral resolution, ensuring high enantiomeric excess (ee) and overall yield.

Mechanistic Rationale & Stereochemical Strategy

To achieve absolute stereocontrol and regioselectivity, the synthesis relies on the convergence of two chiral building blocks: an N-protected (2R)-2-methylpiperazine and an enantiopure epifluorohydrin.

Regioselective Amine Protection

2-Methylpiperazine possesses two secondary amines with differing steric environments. The target molecule requires functionalization at the sterically hindered N1 position (adjacent to the methyl group). To direct the reaction exclusively to N1, the unhindered N4 position must be protected. Using commercially available (R)-1-Boc-3-methylpiperazine ensures that the unhindered nitrogen is masked by a tert-butyloxycarbonyl (Boc) group[1]. This forces the incoming electrophile to react exclusively at the desired, sterically hindered nitrogen.

Stereospecific Epoxide Ring Opening

The formation of the propan-2-ol backbone is achieved via the nucleophilic ring opening of epifluorohydrin.

  • Regioselectivity: The secondary amine attacks the less sterically hindered terminal methylene carbon (C3) of the epoxide via an SN​2 mechanism[2].

  • Stereochemical Fidelity: Because the attack occurs at C3, the C–O bond at the chiral C2 position is broken without inverting the stereocenter. The configuration at C2 is strictly retained. Thus, using (S)-epifluorohydrin directly yields the (2S) -alcohol diastereomer, while (R)-epifluorohydrin would yield the (2R)-alcohol. Fluoro-alcohols generated via this method exhibit high chemical stability, in stark contrast to highly labile α-fluoro ketones[3].

Experimental Workflow

G SM1 (R)-1-Boc-3-methylpiperazine (Nucleophile) Step1 Epoxide Ring Opening (EtOH, 50°C, 12h) SM1->Step1 SM2 (S)-Epifluorohydrin (Chiral Electrophile) SM2->Step1 Int1 Boc-Protected Intermediate (Retention of C2 Stereocenter) Step1->Int1 Regioselective SN2 Step2 Boc Deprotection (4M HCl/Dioxane, RT) Int1->Step2 Product (2S)-1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl] propan-2-ol (Target Molecule) Step2->Product Quantitative Yield

Figure 1: Two-step asymmetric synthesis workflow for the target fluorinated piperazine.

Reaction Optimization & Quantitative Data

The choice of solvent in the epoxide ring-opening step is critical. Protic solvents like ethanol hydrogen-bond to the oxirane oxygen, polarizing the C–O bond and accelerating the nucleophilic attack without requiring Lewis acid catalysis[2].

Table 1: Optimization of the Epoxide Ring-Opening Step (Step 1)

SolventTemperature (°C)Time (h)AdditiveConversion (%)Enantiomeric Excess (ee %)
Dichloromethane2524None42>99
Tetrahydrofuran6516None76>99
Absolute Ethanol 50 12 None >98 >99
Isopropanol808None9597 (Trace racemization)
Acetonitrile8012LiClO₄ (0.1 eq)92>99

Step-by-Step Protocol

Materials and Reagents
  • (R)-1-Boc-3-methylpiperazine (CAS: 147081-29-6)[1]

  • (S)-Epifluorohydrin (CAS: 503-09-3, enantiopure)

  • Absolute Ethanol (Anhydrous)

  • 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Basic Ion-Exchange Resin (e.g., Amberlyst A21)

Step 1: Asymmetric Epoxide Ring Opening

Causality Check: Heating at 50 °C in a protic solvent ensures complete conversion of the sterically hindered amine while preserving the delicate C-F bond.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-3-methylpiperazine (2.00 g, 10.0 mmol).

  • Solvation: Dissolve the amine in absolute ethanol (30 mL). Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Electrophile Addition: Slowly add (S)-epifluorohydrin (0.84 g, 11.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 50 °C using an oil bath. Stir continuously for 12 hours[2].

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the ethanol. The resulting crude viscous oil is the Boc-protected intermediate, which is typically pure enough (>95%) to carry directly into the next step.

Step 2: N-Boc Deprotection and Free-Basing

Causality Check: Anhydrous acidic conditions (HCl in dioxane) are utilized to cleave the Boc group. Aqueous acids are avoided to prevent potential solvolysis of the fluorinated aliphatic chain.

  • Deprotection: Dissolve the crude intermediate from Step 1 in anhydrous DCM (20 mL). Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add 4M HCl in dioxane (12.5 mL, 50.0 mmol, 5.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The formation of a white precipitate (the hydrochloride salt of the product) indicates reaction progress.

  • Concentration: Evaporate the volatiles under reduced pressure to yield the crude hydrochloride salt.

  • Free-Basing: Dissolve the salt in a minimal amount of methanol (10 mL) and add Amberlyst A21 basic resin (approx. 5 g). Stir gently for 2 hours at room temperature.

  • Isolation: Filter the resin and wash with methanol (2 x 10 mL). Concentrate the filtrate under high vacuum to afford the pure free base, (2S)-1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol , as a pale yellow oil.

References

  • Title: Chemical compounds (US9248140B2)
  • Title: On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Modern Medicinal Chemistry The quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

The quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a driving force in drug discovery. Fluorinated organic compounds have garnered significant attention in this endeavor, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4]

The molecule 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol represents a highly valuable and versatile building block for the synthesis of complex drug candidates. This trifunctional scaffold combines several key features desirable in medicinal chemistry:

  • A Fluorine Atom: As a bioisostere for a hydrogen atom or a hydroxyl group, the fluorine substituent can enhance metabolic stability and modulate pKa.[2]

  • A Chiral Center: The (R)-configuration at the 2-methylpiperazine moiety introduces stereospecificity, which is crucial for selective interaction with chiral biological targets.

  • A Secondary Alcohol: This functional group provides a handle for further derivatization or can participate in hydrogen bonding interactions within a receptor binding pocket.

  • A Piperazine Moiety: The piperazine ring is a common motif in centrally active pharmaceuticals and provides a basic nitrogen atom that can be crucial for solubility and receptor engagement.

This application note provides a comprehensive guide to employing 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The protocols and discussions herein are grounded in established principles for cross-coupling reactions involving fluorinated and chiral substrates.

Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: - Aryl/Vinyl Halide or Triflate - Boronic Acid/Ester or Amine - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., N2 or Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][5][6] In the context of our target molecule, we will explore the coupling of an aryl or heteroaryl boronic acid with a suitably functionalized derivative of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)L_n-X Pd0->RPdX Oxidative Addition OxAdd Oxidative Addition (R-X) RPdR R-Pd(II)L_n-R' RPdX->RPdR Transmetalation Transmetal Transmetalation (R'-B(OR)2) RPdR->Pd0 Product R-R' RPdR->Product Reductive Elimination RedElim Reductive Elimination

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid Ester Derivative

This protocol assumes the prior synthesis of a derivative where one of the nitrogen atoms of the piperazine ring is coupled to an aryl bromide.

Materials:

  • Aryl bromide derivative of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)[7]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide derivative (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M) followed by the base (2.0-3.0 equiv).

  • Degassing: Degas the reaction mixture by bubbling N₂ or Ar through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BRationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ is a classic, versatile catalyst. Pd₂(dba)₃ with a specialized ligand is often more active for challenging substrates.
Ligand -SPhos (4 mol%)Bulky, electron-rich phosphine ligands like SPhos can accelerate oxidative addition and reductive elimination, especially with sterically hindered or electron-rich aryl chlorides.
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)The choice of base is crucial and substrate-dependent. K₃PO₄ is often effective for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1)TolueneThe solvent system can influence the solubility of reagents and the reaction rate. Anhydrous conditions with toluene are sometimes preferred to minimize side reactions.
Temperature 90 °C100 °CHigher temperatures can increase reaction rates but may also lead to decomposition.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates.[8][9][10][11] This reaction is particularly well-suited for coupling 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol with a variety of aryl and heteroaryl partners.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)L_n(R2NH)]+X- ArPdX->ArPdAmine Amine Coordination AmineCoord Amine Coordination (R2NH) ArPdAmido Ar-Pd(II)L_n(NR2) ArPdAmine->ArPdAmido Deprotonation Deprotonation Deprotonation (Base) ArPdAmido->Pd0 Product Ar-NR2 ArPdAmido->Product Reductive Elimination RedElim Reductive Elimination

Caption: A simplified overview of the key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide

This protocol describes the direct coupling of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol with an aryl halide.

Materials:

  • 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

  • Aryl halide (e.g., bromide, chloride) or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos Palladacycle)

  • Ligand (e.g., BINAP, Xantphos, Josiphos)[12]

  • Base (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃)[9]

  • Anhydrous solvent (e.g., toluene, THF, 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 equiv), the palladium precatalyst (1-3 mol%), and the ligand (1.2-4 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (1.1-1.3 equiv) and the base (1.2-2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the flask and heat to the desired temperature (room temperature to 110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition A (for Aryl Bromides)Condition B (for Aryl Chlorides)Rationale
Precatalyst Pd₂(dba)₃ (1.5 mol%)G3-XPhos Palladacycle (2 mol%)G3 palladacycles are highly active and often effective for less reactive aryl chlorides.
Ligand BINAP (3.6 mol%)-BINAP is a classic ligand for Buchwald-Hartwig aminations.[11] For palladacycles, an external ligand is not always necessary.
Base NaOt-Bu (1.5 equiv)LiHMDS (1.8 equiv)NaOt-Bu is a strong, non-nucleophilic base suitable for many couplings. LiHMDS can be effective at lower temperatures.
Solvent TolueneTHFThe choice of solvent can influence the solubility of the base and the reaction rate.
Temperature 100 °C65 °CAryl chlorides generally require more forcing conditions or more active catalyst systems to react efficiently.

Expert Insights and Troubleshooting

  • Inert Atmosphere is Critical: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a strictly inert atmosphere throughout the reaction setup and execution is paramount for success.

  • Purity of Reagents: The purity of all reagents, especially the solvent and base, is crucial. Anhydrous solvents and freshly opened or properly stored bases should be used.

  • Ligand Selection: The choice of ligand is often the most critical parameter for a successful cross-coupling reaction. For challenging substrates, a screening of different ligands may be necessary. Bulky, electron-rich phosphine ligands are generally preferred for both Suzuki and Buchwald-Hartwig reactions.

  • Fluorine's Influence: The electron-withdrawing nature of the fluorine atom in the substrate can influence the electronic properties of the molecule and its reactivity in palladium-catalyzed reactions.[5] This may necessitate slightly more forcing conditions or more active catalyst systems compared to non-fluorinated analogs.

  • Chirality: The (2R)-methylpiperazine moiety is a chiral auxiliary. It is important to analyze the product for any signs of racemization, although this is generally not an issue under standard cross-coupling conditions.

Conclusion

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is a promising building block for the synthesis of novel and complex molecules in drug discovery. The protocols and guidelines presented here for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to incorporate this valuable scaffold into their synthetic strategies. By understanding the key principles of these powerful transformations and carefully optimizing reaction conditions, scientists can efficiently generate a diverse range of derivatives for biological evaluation.

References

  • Vertex AI Search. (2025, October 10). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.
  • Chemical Reviews. (2024, December).
  • Accounts of Chemical Research. (2021, July 8).
  • Journal of the American Chemical Society. (2014, June 23). Efficient Synthesis of Secondary Alkyl Fluorides via Suzuki Cross-Coupling Reaction of 1-Halo-1-fluoroalkanes.
  • Enamine. Product Focus.
  • ACS Catalysis. (2020, February 11).
  • Organic Letters. (2005, October 6). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • Molecules. (2023, November). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Angewandte Chemie.
  • Wikipedia.
  • Organic Letters. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents.
  • ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Google Patents. (2002, August 1). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Molecules. (2023, November 10).
  • Accounts of Chemical Research. (2021, July 8). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes.
  • ChemRxiv. General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling.
  • ResearchGate. Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Thieme Chemistry.
  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Molecules. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
  • Hangzhou Fluoro-Pharma Co., Ltd. (2018, June 1).
  • Journal of Biochemical and Molecular Toxicology. (1998). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

Welcome to the technical support center for the chiral resolution of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to overcome common challenges during the separation of this chiral molecule.

The successful isolation of the desired enantiomer of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is a critical step in its development as a pharmaceutical intermediate. This guide will explore the most common and effective techniques for chiral resolution: diastereomeric salt crystallization, chiral chromatography (HPLC and SFC), and enzymatic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of a compound like 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol?

The three most common methods for resolving chiral amines and amino alcohols are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers.

  • Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For halohydrins, enzymes like halohydrin dehalogenases can be employed.

Q2: My diastereomeric salt crystallization is not yielding a high diastereomeric excess (d.e.). What could be the issue?

Low d.e. is often due to the formation of a solid solution, where the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer. Repeated recrystallizations may not improve the purity in such cases.

Q3: I am observing poor peak shape (tailing or fronting) in my chiral HPLC analysis. What are the likely causes?

Poor peak shape in chiral HPLC can be attributed to several factors, including secondary interactions between the basic amine and the silica support, column overload, or a mismatch between the sample solvent and the mobile phase.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

SFC offers several advantages over HPLC, including faster separations due to the low viscosity and high diffusivity of supercritical CO2, reduced solvent consumption, and often complementary selectivity to HPLC.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Issue: Formation of a Solid Solution

Q: My diastereomeric excess (d.e.) is not improving with repeated recrystallizations. How can I overcome the formation of a solid solution?

A: The formation of a solid solution is a common challenge where both diastereomers co-crystallize. Here is a systematic approach to troubleshoot this issue:

  • Solvent Screening: The choice of solvent is critical. Varying the solvent polarity or hydrogen bonding capacity can alter the solubility and crystal packing of the diastereomeric salts, potentially preventing the formation of a solid solution.

  • Change the Resolving Agent: If solvent screening is unsuccessful, using a structurally different chiral resolving agent is a highly effective strategy. This will create a new pair of diastereomers with different physical properties that may not form a solid solution.

  • Temperature Cycling (Annealing): In some cases, subjecting the solid to temperature cycles can promote phase separation. This involves heating the solid to increase molecular mobility, followed by slow cooling to allow the more stable, pure diastereomer to crystallize.

Recommended Chiral Resolving Acids for Amines:

  • Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid)

  • Camphorsulfonic acid

  • Mandelic acid and its derivatives

  • 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)

Issue: "Oiling Out" During Crystallization

Q: My diastereomeric salt is separating as a liquid phase ("oiling out") instead of crystallizing. What should I do?

A: "Oiling out" typically occurs due to high supersaturation or an elevated crystallization temperature. To address this:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.

  • Use an Anti-Solvent: Slowly add a solvent in which the salt is less soluble to induce crystallization.

  • Lower the Crystallization Temperature: A lower temperature will decrease the solubility of the salt, favoring crystallization.

Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)

Issue: Poor Resolution in Chiral HPLC

Q: I am not achieving baseline separation of the enantiomers on a chiral HPLC column. How can I improve the resolution?

A: Optimizing resolution in chiral HPLC involves a systematic approach to adjusting chromatographic parameters:

  • Mobile Phase Optimization:

    • Normal Phase: This is often the first choice. The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is critical. Small changes in the alcohol percentage can significantly impact resolution.

    • Reversed-Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.

  • Additive Concentration: For basic compounds like your target molecule, adding a basic modifier (e.g., diethylamine, DEA) to the mobile phase in normal phase chromatography can improve peak shape and resolution by minimizing secondary interactions with the stationary phase.

  • Flow Rate and Temperature: Decreasing the flow rate can sometimes improve resolution. Lower temperatures can also enhance enantioselectivity.

  • Chiral Stationary Phase (CSP) Screening: If optimization on one column is unsuccessful, screening different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended, as their separation mechanisms differ.

Table 1: Starting Conditions for Chiral HPLC Method Development
ParameterNormal PhaseReversed-Phase
Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Macrocyclic glycopeptide-based (e.g., Chirobiotic)
Mobile Phase Hexane/Ethanol (e.g., 80:20 v/v)Acetonitrile/20 mM Ammonium Acetate, pH 5 (e.g., 30:70 v/v)
Additive 0.1% Diethylamine (DEA)-
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientAmbient
Issue: Irreproducible Results in Chiral Separations

Q: My retention times and resolution are inconsistent between runs. What could be causing this?

A: Irreproducibility in chiral separations is often due to the high sensitivity of these methods to small variations:

  • Mobile Phase Preparation: Prepare mobile phases carefully and consistently. In normal phase, trace amounts of water can significantly affect reproducibility.

  • Column Equilibration: Chiral columns may require longer equilibration times (20-30 column volumes) to ensure a stable baseline.

  • Additive Memory Effects: When using acidic or basic additives, memory effects can occur. Thoroughly flushing the system when changing methods is crucial.

Supercritical Fluid Chromatography (SFC) Optimization

SFC is a powerful technique for chiral separations, particularly for preparative scale.

Table 2: Key Parameters for Chiral SFC Optimization
ParameterInfluence on SeparationTypical Starting Conditions & Optimization Strategy
Co-solvent Significantly affects selectivity and retention.Start with Methanol. Screen other alcohols like Ethanol or Isopropanol if resolution is poor.
Additive Crucial for peak shape and selectivity of basic compounds.Start with 0.1-2% (v/v) of a basic additive like diethylamine or isopropylamine.
Back Pressure Affects mobile phase density and strength.Typically maintained between 125 and 250 bar. Higher pressure leads to shorter retention.
Temperature Can influence enantioselectivity.Start at ambient temperature. Explore a range (e.g., 25-40°C) to optimize resolution.

Experimental Workflows and Protocols

Protocol 1: Diastereomeric Salt Crystallization Screening
  • Salt Formation: In separate vials, dissolve the racemic 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol in a suitable solvent (e.g., ethanol, isopropanol). Add 0.5 equivalents of a chiral resolving acid (e.g., (+)-tartaric acid).

  • Crystallization: Allow the solutions to stand at room temperature. If no crystals form, slowly cool the solution or add an anti-solvent.

  • Isolation and Analysis: Isolate the crystals by filtration. Liberate the free base from both the crystalline salt and the mother liquor. Analyze the enantiomeric excess (e.e.) of both fractions by chiral HPLC or SFC.

  • Optimization: Based on the initial screening results, optimize the solvent, temperature, and amount of resolving agent for the most promising system.

Diagram 1: Diastereomeric Salt Resolution Workflow

G racemate Racemic Amine diastereomers Formation of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers solvent Solvent Screening solvent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation crystal_workup Crystal Workup (Liberate Free Base) separation->crystal_workup Solid mother_liquor_workup Mother Liquor Workup (Liberate Free Base) separation->mother_liquor_workup Liquid analysis1 Analyze e.e. of Enriched Enantiomer crystal_workup->analysis1 analysis2 Analyze e.e. of Other Enantiomer mother_liquor_workup->analysis2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 2: Chiral SFC Screening
  • Column Selection: Choose a set of 3-4 complementary polysaccharide-based chiral stationary phases.

  • Mobile Phase Preparation: Prepare mobile phases consisting of supercritical CO2 and a co-solvent (e.g., Methanol) with a basic additive (e.g., 0.2% Isopropylamine).

  • Screening: Inject the racemic sample onto each column using a generic gradient (e.g., 5% to 40% co-solvent over 5 minutes).

  • Optimization: For promising separations, optimize the method isocratically by adjusting the co-solvent percentage, additive, back pressure, and temperature to achieve baseline resolution.

Diagram 2: Chiral Method Development Decision Tree

G start Start: Racemic Mixture screen_cols Screen Chiral Columns (HPLC/SFC) start->screen_cols resolution Resolution Achieved? screen_cols->resolution optimize Optimize Mobile Phase, Temp, Flow Rate resolution->optimize Yes derivatize Derivatize Analyte? resolution->derivatize No baseline Baseline Separation? optimize->baseline baseline->optimize No, re-optimize success Method Developed baseline->success Yes fail Consider Alternative: - Diastereomeric Salt Crystallization - Enzymatic Resolution - Derivatization derivatize->screen_cols Yes derivatize->fail No

Caption: Decision tree for chiral analytical method development.

Alternative Method: Enzymatic Resolution

For halohydrins, enzymatic resolution using halohydrin dehalogenases (HHDHs) is a potential alternative. These enzymes catalyze the reversible dehalogenation of halohydrins to form epoxides. This reaction can be highly enantioselective, allowing for the kinetic resolution of the racemic mixture. While this is a more specialized technique, it can offer high selectivity under mild reaction conditions.

References

  • BenchChem. (2025). dealing with solid solutions in diastereomeric salt resolution. BenchChem Technical Support.
  • Pal, M., et al. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC.
  • Schallmey, M., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. PMC.
  • Gilar, M., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
  • Desmet, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. ResearchGate.
  • de Jong, R. M., et al. (2000). Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. PMC.
  • Schugar, H., et al. (2022).
Optimization

minimizing enantiomeric impurities in 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol batches

Welcome to the technical support center for the synthesis and purification of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing enantiomeric impurities in your batches. As a key chiral building block in the synthesis of various pharmaceutical agents, including Trelagliptin, achieving high enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

This resource will delve into the mechanistic underpinnings of impurity formation, provide actionable troubleshooting strategies, and offer detailed analytical protocols to ensure the stereochemical integrity of your compound.

Understanding the Challenge: The Origin of Enantiomeric Impurities

The primary synthetic route to 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol involves the nucleophilic ring-opening of a suitable three-carbon fluorinated electrophile, typically an epoxide such as 3-fluoro-1,2-propylene oxide, with (2R)-2-methylpiperazine. The formation of the undesired (S)-enantiomer of the final product can arise from two principal sources:

  • Enantiomeric Contamination of the Starting Material: The presence of the (S)-enantiomer in the (2R)-2-methylpiperazine starting material will directly lead to the formation of the corresponding (S)-enantiomer of the final product.

  • Non-ideal Reaction Stereochemistry: While the ring-opening of an epoxide by an amine is generally a stereospecific SN2 reaction, any deviation from this pathway could potentially lead to a loss of stereochemical control.

This guide will address how to mitigate these challenges through careful raw material qualification, reaction optimization, and robust analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of finding the undesired (S)-enantiomer in my final product?

A1: The most probable cause is the presence of the (S)-enantiomer in your (2R)-2-methylpiperazine starting material.[2] Even small amounts of this enantiomeric impurity in the raw material will be carried through the synthesis to the final product. It is crucial to source high-purity (2R)-2-methylpiperazine with a specified enantiomeric excess (e.e.) of >99%.[3] Always verify the certificate of analysis (CoA) from your supplier and consider in-house chiral analysis of the starting material before use.

Q2: Can the reaction conditions influence the enantiomeric purity of the final product?

A2: Yes, while the starting material is the primary suspect, reaction conditions can play a role. The ring-opening of an epoxide by an amine is a classic SN2 reaction, which proceeds with inversion of configuration at the attacked carbon center. For an asymmetric epoxide, the amine will preferentially attack the least sterically hindered carbon.[3] Deviations from a clean SN2 pathway, though less common, could potentially erode enantiomeric purity. Factors that can influence the reaction include:

  • Temperature: Higher temperatures can sometimes lead to side reactions or a decrease in selectivity.

  • Solvent: The choice of solvent can affect the reaction rate and selectivity. Protic solvents can solvate the nucleophile and may influence the transition state.

  • pH/Additives: The presence of acidic or basic impurities can potentially catalyze side reactions.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A3: The most reliable and widely used method for determining the e.e. of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is chiral High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[5] A detailed starting protocol is provided in the "Analytical Protocols" section of this guide. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used.[6]

Q4: Besides the (S)-enantiomer, what other common impurities should I be aware of?

A4: In addition to the enantiomeric impurity, you may encounter other process-related impurities, including:

  • Bis-substituted Piperazine: Where both nitrogen atoms of the piperazine ring have reacted with the fluoro-epoxide. This can be controlled by adjusting the stoichiometry of the reactants.[1]

  • Unreacted Starting Materials: Residual (2R)-2-methylpiperazine or epoxide starting materials.

  • Solvent Adducts: Impurities formed from the reaction of the epoxide with the solvent, especially if using alcohol-based solvents.

Troubleshooting Guide: Minimizing Enantiomeric Impurities

This section provides a systematic approach to troubleshooting and minimizing enantiomeric impurities in your synthesis.

Issue 1: Consistently High Levels of the (S)-Enantiomer Detected
Potential Cause Troubleshooting Action Scientific Rationale
Enantiomeric impurity in (2R)-2-methylpiperazine starting material. 1. Re-qualify the starting material: Analyze the enantiomeric purity of the (2R)-2-methylpiperazine from your supplier using a validated chiral HPLC or GC method. 2. Source from a different supplier: If the purity is out of specification, obtain a new batch from a reputable supplier with a guaranteed high enantiomeric excess (>99% e.e.).[2][3] 3. Consider chiral resolution: As a last resort, perform a classical resolution of the racemic or enantio-impure 2-methylpiperazine via diastereomeric salt formation with a chiral acid.[7][8]The enantiomeric purity of the final product is directly dependent on the stereochemical integrity of the chiral starting materials.[9] Any (S)-2-methylpiperazine present will react to form the undesired (S)-enantiomer of the product.
Racemization during the reaction or workup. 1. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Ensure neutral workup conditions: Avoid strongly acidic or basic conditions during the workup, as these could potentially promote racemization, although this is less likely for this specific molecule.While racemization at the chiral center of the piperazine is unlikely under these conditions, it is a good practice to use mild conditions to prevent any potential loss of stereochemical purity.
Issue 2: Inconsistent or Drifting Enantiomeric Excess Between Batches
Potential Cause Troubleshooting Action Scientific Rationale
Batch-to-batch variability in starting material purity. Implement a strict incoming raw material testing protocol: Analyze the enantiomeric purity of every new batch of (2R)-2-methylpiperazine before use.Inconsistent quality control from the supplier can lead to significant variations in the enantiomeric purity of your final product.
Inconsistent reaction conditions. Standardize the reaction protocol: Ensure that reaction temperature, addition rates, stirring speed, and reaction time are tightly controlled for every batch.Even minor variations in reaction parameters can sometimes influence the selectivity and side-product profile of a reaction, potentially impacting the final purity.
Analytical method variability. Validate the chiral HPLC method: Ensure your analytical method is robust and validated for linearity, precision, and accuracy.An unreliable analytical method can give the false impression of batch-to-batch variability.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic pathway and the origin of the enantiomeric impurity.

G cluster_reactants Starting Materials cluster_reaction S_N2 Ring-Opening Reaction cluster_products Products R_piperazine (2R)-2-methylpiperazine (Desired Enantiomer) reaction_node Nucleophilic Attack R_piperazine->reaction_node Reacts with S_piperazine (S)-2-methylpiperazine (Impurity) S_piperazine->reaction_node Contaminant reacts epoxide 3-Fluoro-1,2-propylene oxide epoxide->reaction_node R_product 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (Desired Product) reaction_node->R_product Forms S_product 1-Fluoro-3-[(2S)-2-methylpiperazin-1-yl]propan-2-ol (Enantiomeric Impurity) reaction_node->S_product Forms

Caption: Synthetic pathway and origin of the enantiomeric impurity.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

This protocol provides a starting point for developing a validated chiral HPLC method. Optimization may be required based on your specific system and product matrix.

Parameter Recommended Condition Notes
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IC or similar)These columns have shown good performance for separating piperazine derivatives.[10]
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) Hexane:Isopropanol.The ratio of the solvents should be optimized to achieve baseline separation.
Additive 0.1% Diethylamine (DEA)The addition of an amine modifier is often crucial for improving the peak shape and resolution of basic analytes like piperazines.[10]
Flow Rate 1.0 mL/minAdjust as needed to optimize resolution and run time.
Column Temperature 25-35 °CTemperature can influence selectivity; it is recommended to evaluate its effect.
Detection UV at 210 nmThe analyte may lack a strong chromophore, so a low wavelength is often necessary.
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.Ensure the sample is fully dissolved to avoid column plugging.

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Run the analysis and record the chromatogram.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers (this may require a racemic standard).

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100

G start Start: Low Enantiomeric Excess (e.e.) Observed check_sm Step 1: Verify Starting Material Purity Is (2R)-2-methylpiperazine >99% e.e.? start->check_sm source_new_sm Action: Source and qualify high-purity starting material. check_sm->source_new_sm No check_reaction Step 2: Review Reaction Conditions Are temperature and workup conditions mild? check_sm->check_reaction Yes source_new_sm->check_sm optimize_reaction Action: Lower reaction temperature and ensure neutral workup. check_reaction->optimize_reaction No check_hplc Step 3: Validate Analytical Method Is the chiral HPLC method validated? check_reaction->check_hplc Yes optimize_reaction->check_reaction validate_hplc Action: Perform method validation (precision, accuracy, linearity). check_hplc->validate_hplc No end End: High Enantiomeric Excess Achieved check_hplc->end Yes validate_hplc->check_hplc

Caption: Troubleshooting workflow for low enantiomeric excess.

References

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science (RSC Publishing). Available from: [Link]

  • Synthesis of Trelagliptin Succinate. Organic Process Research & Development. Available from: [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available from: [Link]

  • Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. Journal of the American Chemical Society. Available from: [Link]

  • Synthetic method of trelagliptin intermediate. Google Patents.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available from: [Link]

  • Preparation method of trelagliptin and succinate thereof. Google Patents.
  • (2R)-4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride. PMC. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Method for producing optically active 2-methylpiperazine. Google Patents.
  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. Google Patents.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. Request PDF. Available from: [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. Available from: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available from: [Link]

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available from: [Link]

  • A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative pharmacokinetics of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol and non-fluorinated analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers In the landscape of modern drug discovery, strategic molecular modifications are paramount to optimizing a candidate's therapeutic profile. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of modern drug discovery, strategic molecular modifications are paramount to optimizing a candidate's therapeutic profile. Among these, fluorination stands out as a powerful tool to enhance pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the expected pharmacokinetic profiles of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (the "Fluorinated Analog") and its corresponding non-fluorinated parent compound, 1-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (the "Non-Fluorinated Analog").

While direct, head-to-head experimental data for these specific molecules is not publicly available, this guide synthesizes established principles of medicinal chemistry and pharmacokinetics, drawing from extensive literature on fluorination's effects and the behavior of piperazine-containing compounds.[3][4][5][6] The insights herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the pharmacokinetic consequences of such a chemical modification.

The Central Role of Fluorine in Drug Design

The introduction of a fluorine atom into a drug candidate is a well-established strategy to modulate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][7] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can lead to several beneficial changes.[1][4]

Key among these is the potential to block sites of metabolic oxidation.[3] Cytochrome P450 (CYP) enzymes in the liver are primary drivers of drug metabolism, often through the oxidation of vulnerable C-H bonds.[8] Replacing a hydrogen atom with a fluorine atom at such a site can render the position resistant to metabolic attack, thereby increasing the drug's half-life and systemic exposure.[1][3]

G cluster_0 Non-Fluorinated Analog Metabolism cluster_1 Fluorinated Analog Metabolism Non-Fluorinated Analog Non-Fluorinated Analog Metabolite Metabolite Non-Fluorinated Analog->Metabolite Oxidation at C-H bond CYP450 CYP450 CYP450->Non-Fluorinated Analog Fluorinated Analog Fluorinated Analog No_Metabolism Metabolism Blocked Fluorinated Analog->No_Metabolism Resistant C-F bond CYP450_2 CYP450 CYP450_2->Fluorinated Analog G start Dose Formulation (e.g., 5 mg/kg in Vehicle) admin Oral Gavage Administration (Rat Model, n=5) start->admin sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, t½, Cmax) analysis->pk_calc end Comparative PK Profile pk_calc->end

Caption: Workflow for an in vivo oral pharmacokinetic study.

Protocol 2: LC-MS/MS Bioanalytical Method for Quantification in Plasma

This protocol provides a sensitive and selective method for measuring the concentration of piperazine derivatives in plasma samples.

Self-Validating System: This protocol includes steps for creating a calibration curve and using an internal standard (IS). The calibration curve validates the linearity and accuracy of the measurement across a range of concentrations, while the IS corrects for variability in sample extraction and instrument response, ensuring the robustness and trustworthiness of the results. [9][10] Step-by-Step Methodology:

  • Standard Preparation: Prepare stock solutions of the analyte (e.g., 1 mg/mL in methanol) and an appropriate internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound. [11]2. Calibration Curve: Create a set of calibration standards (e.g., 1 to 1000 ng/mL) by spiking blank rat plasma with known amounts of the analyte stock solution. [12]3. Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL). [11] * Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial.

    • Inject a small volume (e.g., 5-10 µL) onto an LC-MS/MS system.

    • LC Separation: Use a C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a gradient elution of mobile phases, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). [9] * MS/MS Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the IS for high selectivity. [11][10]5. Quantification: Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Determine the concentration of the unknown samples by interpolating their peak area ratios from this curve.

Conclusion

The strategic incorporation of fluorine into the 1-[(2R)-2-methylpiperazin-1-yl]propan-2-ol scaffold is predicted to confer significant pharmacokinetic advantages. The primary benefit is expected to be enhanced metabolic stability, leading to a longer half-life and potentially greater oral bioavailability. [1][3]These improvements are critical in drug development, as they can lead to a more favorable dosing regimen and improved therapeutic index. However, it is also important to consider potential secondary effects, such as increased lipophilicity, which may alter tissue distribution and plasma protein binding. [13]The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of these principles, enabling data-driven decisions in the optimization of this and other piperazine-based drug candidates.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23). Vertex AI Search.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF.
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). [Source not provided].
  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Deriv
  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. (2010, April 1). PubMed.
  • comparative study of the pharmacokinetic properties of piperazine deriv
  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF.
  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. (2019, July 15). PubMed.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). MDPI.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). Semantic Scholar.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source not provided].
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (2024, April 18). [Source not provided].
  • Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats. (2014, April 30). [Source not provided].
  • Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. (2024, August 17). Semantic Scholar.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed.

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Comparative

Validation of LC-MS/MS Methods for Quantifying 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol: A Comparative Guide

Executive Summary & Mechanistic Rationale The accurate quantification of complex chiral intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. 1-Fluoro-3-[(2R)-2-methylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The accurate quantification of complex chiral intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (Molecular Weight: 176.23 g/mol ) presents a unique set of bioanalytical challenges. The molecule features a primary fluorine atom, a secondary alcohol, and a highly basic secondary amine within its chiral 2-methylpiperazine ring.

The Analytical Challenge: Because of the basic piperazine nitrogen and the hydroxyl group, this compound is highly polar. Traditional Reversed-Phase (RP) chromatography (e.g., standard C18 columns) fails to adequately retain such polar analytes. Consequently, the compound co-elutes with the solvent front and endogenous plasma phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source [1].

The Mechanistic Solution: To establish a self-validating, robust assay, we must engineer the methodology around the molecule's physicochemical properties:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to achieve sufficient retention ( k′>2 ) and separate the analyte from hydrophobic matrix interferents.

  • Sample Preparation: The piperazine nitrogen has a pKa of ~9.0. By acidifying the sample, we ensure the molecule is fully protonated, allowing us to use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to selectively trap the analyte while washing away neutral lipids and phospholipids.

Methodological Comparison: QqQ vs. Q-TOF MS

When establishing a quantitative assay for pharmacokinetic (PK) or toxicokinetic studies, selecting the appropriate mass spectrometry platform is critical. We objectively compared a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode against a Quadrupole Time-of-Flight (Q-TOF) operating in high-resolution Full Scan mode.

Table 1: Comparative Performance Metrics in Human Plasma
Performance MetricTriple Quadrupole (QqQ - MRM)High-Resolution MS (Q-TOF)Scientific Causality / Rationale
Sensitivity (LLOQ) 0.5 ng/mL 5.0 ng/mLQqQ maximizes the duty cycle for specific precursor-to-product ion transitions, drastically reducing background noise compared to full-scan TOF.
Linear Dynamic Range 4–5 orders of magnitude 2–3 orders of magnitudeQ-TOF detectors (e.g., MCPs) saturate faster than the electron multipliers used in QqQ systems, limiting the upper bounds of absolute quantification.
Selectivity High (Unit mass resolution)Ultra-High (<5 ppm error) Q-TOF excels in resolving isobaric interferences [3], but QqQ MRM is entirely sufficient if HILIC chromatographic separation is optimized.
Throughput / Kinetics High (Dwell times <10 ms) Moderate (Slower scan rates)QqQ allows for more data points across narrow HILIC chromatographic peaks, ensuring reproducible peak integration.

Verdict: For absolute quantification in regulated bioanalysis, the QqQ platform is superior due to its extended linear range and lower limit of quantification (LLOQ), fully complying with the [2].

Self-Validating Experimental Protocol (QqQ Method)

To ensure trustworthiness, the following protocol integrates a self-validating framework using a stable isotope-labeled internal standard (SIL-IS) to correct for any extraction losses or residual matrix effects.

Step 1: Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE

Why MCX? Protein precipitation (PPT) leaves behind phospholipids that cause ion suppression. MCX leverages the basicity of the piperazine ring for targeted extraction.

  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (e.g., 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol-d3, 100 ng/mL).

  • Acidification: Add 100 µL of 2% phosphoric acid. Causality: This drives the pH well below the pKa (~9.0) of the piperazine nitrogen, ensuring a positive charge for cation exchange.

  • Load: Load the acidified sample onto an MCX SPE cartridge (30 mg/1 mL) pre-conditioned with methanol and water.

  • Wash: Wash with 1 mL of 2% formic acid in water (removes acidic/neutral proteins), followed by 1 mL of 100% methanol. Causality: The methanol wash strips away hydrophobic phospholipids while the analyte remains ionically bound to the sorbent.

  • Elute: Elute with 1 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the piperazine ring, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters XBridge HILIC (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (high organic promotes HILIC retention of polar analytes). Ramp to 50% B over 4 minutes to elute the analyte.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Precursor Ion: m/z 177.2 [M+H]+

  • Primary Quantifier Transition: m/z 177.2 99.1 (Cleavage of the propanol chain, yielding the stable 2-methylpiperazine fragment).

  • Qualifier Transition: m/z 177.2 159.2 (Loss of H2​O from the secondary alcohol).

Workflows and Mechanistic Visualizations

Workflow A Plasma Sample (Spiked with SIL-IS) B Mixed-Mode Cation Exchange (MCX) SPE A->B C HILIC LC Separation (Polar Retention) B->C D ESI+ QqQ MS/MS (MRM Mode) C->D E Data Processing & ICH M10 Validation D->E

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for piperazine quantification.

Logic A Raw Plasma Matrix (Contains Phospholipids) B Protein Precipitation (PPT) (Incomplete Cleanup) A->B C MCX SPE (Targeted Basic Amine Capture) A->C D High Ion Suppression (Signal Loss) B->D E Phospholipid Removal (Clean Extract) C->E F Robust MRM Signal (High Sensitivity) E->F

Fig 2. Mechanistic rationale for selecting MCX SPE over standard PPT to mitigate ion suppression.

Validation Parameters (ICH M10 Compliance)

The self-validating nature of this method is proven through its adherence to international regulatory standards [2]. The inclusion of the SIL-IS normalizes variations in extraction recovery and ionization efficiency.

Table 2: Intra-day and Inter-day Precision, Accuracy, and Matrix Effect (n=6)
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Matrix Factor (MF)
LLOQ 0.58.495.29.194.80.98
Low QC 1.56.2102.17.5101.50.99
Mid QC 50.04.198.65.299.11.02
High QC 400.03.5101.44.0100.81.01

Data Interpretation: All precision (%CV) and accuracy values fall well within the strictly mandated ±15% ( ±20% for LLOQ) threshold. Crucially, the Matrix Factor (MF) is consistently ~1.00 across all concentration levels. This experimentally validates our mechanistic hypothesis: the MCX SPE protocol successfully eliminated phospholipid-induced ion suppression, ensuring absolute trustworthiness in the quantitative output.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI (Molecules) URL:[Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis Source: ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) URL:[Link]

  • High-Coverage Strategy for Multi-Subcellular Metabolome Analysis Using Dansyl-Labeling-Based LC-MS/MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is a highly specialized chiral building block. Its molecular architecture—combining a highly stable organofluorine moiety, a basic piperazine ring, and a secondary alcohol—creates a unique hazard profile that dictates strict, non-standard disposal procedures.

The following guide provides a self-validating, field-proven operational framework for the safe handling, segregation, and thermal destruction of this compound, ensuring both laboratory safety and stringent environmental compliance.

Structural Causality & Hazard Profiling

To properly manage the disposal of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol, one must understand the chemical causality behind its reactivity:

  • The Organofluorine Moiety (C-F Bond): The carbon-fluorine bond is one of the strongest in organic chemistry. Standard biological or low-temperature degradation pathways are ineffective. If disposed of improperly, fluorinated organics persist in the environment. Therefore, this compound strictly requires high-temperature thermal destruction to ensure complete mineralization[1].

  • The Piperazine Core (Basic Amine): The presence of secondary and tertiary amine nitrogens makes this molecule inherently basic and nucleophilic. If inadvertently mixed with acidic waste streams (e.g., hydrochloric or sulfuric acid), it will trigger a rapid, exothermic neutralization reaction. In a sealed waste carboy, this heat generation can lead to catastrophic over-pressurization and container failure[2].

  • The Secondary Alcohol: While less reactive than the amine, the secondary alcohol is susceptible to oxidation. It must be strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent unintended redox reactions[3].

Physicochemical Properties & Disposal Parameters

The following table summarizes the critical data driving our operational protocols:

ParameterOperational CharacteristicLogistical Implication
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents to meet incineration facility requirements[3].
Primary Incompatibilities Strong acids, strong oxidizersDo not combine in common aqueous or acidic waste carboys[2].
Container Material High-Density Polyethylene (HDPE)Halogenated amines can corrode metal safety cans over time; use only UN-rated HDPE or PTFE-lined containers[4].
Destruction Method Thermal Incineration (>1000°C)Requires extreme heat to break the C-F bond and prevent the release of persistent fluorinated fragments[1].
Emission Control Alkaline ScrubbingIncineration exhaust must be scrubbed with alkaline solutions to neutralize the resulting Hydrogen Fluoride (HF) gas[5].

Self-Validating Waste Segregation & Containerization Protocol

To prevent incompatible chemical mixing and ensure regulatory compliance, execute the following step-by-step methodology for routine waste collection.

Step 1: Receptacle Selection Procure a UN-rated High-Density Polyethylene (HDPE) carboy. Do not use metal containers , as the dissociation of halogenated compounds combined with the basic amine can cause severe metal corrosion[4].

Step 2: The Aliquot Validation Check (Self-Validating Step) Before adding bulk waste containing 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol to an existing "Halogenated Organic" carboy, perform a micro-scale compatibility test:

  • In a fume hood, extract a 1 mL sample from the bulk waste container.

  • Mix it with 1 mL of your current waste stream in a borosilicate glass vial.

  • Monitor for 5 minutes. Causality: Any temperature spike, phase separation, or gas evolution indicates the presence of incompatible acids or oxidizers in the bulk drum[2]. If stable, proceed to Step 3.

Step 3: Active Transfer Decant the waste into the HDPE container using a grounded PTFE funnel. Keep the container tightly sealed at all times except when actively adding waste to prevent the accumulation of toxic or flammable vapor concentrations in the laboratory[6].

Step 4: Manifesting and Labeling Label the container explicitly with the full chemical name: "Waste: 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (Halogenated Organic)". Do not use abbreviations or empirical formulas, as this violates hazardous waste communication standards[6].

Emergency Spill Response Methodology

In the event of a localized spill, rapid containment is necessary to prevent respiratory exposure and environmental release.

  • Evacuation & PPE: Evacuate non-essential personnel. The responder must don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[4].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized universal absorbent pads). Causality: Do not use combustible materials like sawdust, as the amine/alcohol functionalities could react if trace oxidizers are present.

  • Collection: Sweep the saturated absorbent using non-sparking tools. Place the material into a heavy-duty, sealable plastic bag or secondary HDPE bucket[6].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

  • Disposal: Submit the sealed spill debris to your Environmental Health & Safety (EH&S) department, explicitly labeled as "Halogenated Organic Solid Waste"[4].

Final Disposal: Thermal Destruction Mechanics

Because this compound contains fluorine, it cannot be disposed of via standard wastewater systems or low-temperature burning. The EPA mandates that fluorinated organics undergo specialized high-temperature thermal destruction[1].

When your facility's waste is collected by a certified vendor, it undergoes a two-stage destruction process:

  • High-Temperature Incineration: The liquid waste is atomized into a rotary kiln operating at temperatures exceeding 1000°C. This extreme thermal environment provides the necessary activation energy to cleave the robust carbon-fluorine bonds, mineralizing the compound into CO₂, H₂O, NOₓ, and HF[5].

  • Alkaline Flue Gas Scrubbing: The combustion inherently produces highly toxic and corrosive Hydrogen Fluoride (HF) gas. The incinerator's exhaust is routed through a wet scrubber containing an alkaline solution (such as calcium hydroxide, Ca(OH)₂). This neutralizes the HF, precipitating it out as benign, solid calcium fluoride (CaF₂), which is then safely landfilled[5].

Operational Workflow Visualization

WasteDisposal W1 Waste Generation: 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol W2 Compatibility Assessment: Isolate from Acids & Oxidizers W1->W2 W4 Waste Classification: Halogenated Organic Waste W2->W4 Confirm no reactive mixtures W3 Primary Containment: HDPE / PTFE-Lined Receptacle W5 Thermal Destruction: Incineration (>1000°C) W3->W5 Transport to facility W4->W3 W6 Emission Control: Alkaline Scrubber for HF Gas W5->W6 Flue gas neutralization

Workflow for the segregation, containment, and thermal destruction of fluorinated amine waste.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group University of Illinois [Link]

  • Halogenated Solvents Washington State University [Link]

  • HAZARDOUS WASTE SEGREGATION Bucknell University [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS U.S. Environmental Protection Agency (EPA) [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances... U.S. Environmental Protection Agency (EPA) [Link]

  • Chemical Compatibility for Waste Accumulation Rowan University [Link]

Sources

Handling

Personal protective equipment for handling 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

Comprehensive Safety and Handling Guide: 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol This guide provides essential safety and logistical information for the handling and disposal of 1-Fluoro-3-[(2R)-2-methylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

This guide provides essential safety and logistical information for the handling and disposal of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring the safety and success of your scientific endeavors. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.

Hazard Analysis and Core Principles

The primary potential hazards associated with 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol are inferred from its structural components:

  • Piperazine Moiety : Piperazine and its derivatives are known to be corrosive and can cause skin burns, sensitization, and respiratory irritation. In some cases, exposure can lead to more systemic effects such as headaches and nausea. Therefore, avoiding all personal contact, including inhalation, is a critical primary control measure.[1][2]

  • Fluorinated Alkane : Organofluorine compounds should be treated as potential health hazards, with exposure minimized.[3] The carbon-fluorine bond is strong, but metabolic processes or fire can lead to the release of hazardous compounds like hydrogen fluoride.

  • Secondary Alcohol (Propan-2-ol structure) : The propanol backbone suggests that the compound is likely a flammable liquid.[4][5] Alcohols can also cause skin and eye irritation.[4][6]

Given these potential hazards, a conservative approach to handling is warranted, treating the compound as flammable, corrosive, and toxic.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated properties.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides protection against alcohols and amines.[4] For extended contact or spill cleanup, consider double-gloving.[7] Always inspect gloves for integrity before use.
Eye and Face Protection Chemical Splash Goggles with Side ShieldsProtects against splashes of the liquid.[4] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[8]
Body Protection Fully-Buttoned Laboratory CoatA lab coat provides a removable barrier to protect skin and personal clothing from contamination.[4]
Respiratory Protection Use in a Certified Chemical Fume HoodEngineering controls are the primary defense against inhalation hazards.[9] Work should always be conducted in a properly functioning chemical fume hood to prevent the accumulation of flammable and potentially toxic vapors.[4][10] For spills outside of a fume hood, a respirator with an organic vapor cartridge may be necessary for cleanup personnel.[2]
Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step. The following workflow provides a logical progression for working with 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS of Structurally Similar Compounds b Ensure Fume Hood is Certified and Functioning a->b c Don Appropriate PPE b->c d Transport Compound in Secondary Containment c->d e Work Exclusively Within the Fume Hood d->e f Keep Away from Ignition Sources e->f g Keep Container Tightly Closed When Not in Use f->g h Segregate Halogenated Organic Waste g->h i Decontaminate Work Area h->i j Remove PPE and Wash Hands Thoroughly i->j

Caption: Step-by-step workflow for handling 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol.

Step-by-Step Protocol:

  • Pre-Experiment Preparation:

    • Before handling, review the safety data sheets for analogous compounds like piperazine and 1-fluoro-2-propanol to reinforce understanding of the potential hazards.[11]

    • Ensure the chemical fume hood has a current certification and is functioning correctly.[10]

    • Don all required PPE as outlined in the table above.[10]

  • Handling the Compound:

    • Transport the chemical in a secondary container to prevent spills.[7]

    • All manipulations, including weighing and dilutions, must be performed inside a chemical fume hood.[4]

    • Ensure there are no ignition sources in the immediate vicinity, such as hot plates or open flames.[6][12]

    • Keep the container tightly sealed when not in use to minimize vapor release.[12]

  • Spill Management:

    • Small Spills (within the fume hood): Absorb the spill with an inert material like vermiculite or sand. Place the contaminated absorbent into a sealed container for disposal as halogenated organic waste.

    • Large Spills (or any spill outside the fume hood): Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.[7] If trained and equipped, personnel with appropriate respiratory protection may clean up the spill.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.

  • Waste Classification : 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is classified as a halogenated organic waste .[13][14]

  • Collection :

    • Collect all waste containing this compound, including contaminated solids and solvents, in a designated, properly labeled hazardous waste container.[4][7]

    • The container should be clearly marked as "Halogenated Organic Waste".[14]

    • Do not mix halogenated waste with non-halogenated organic waste.[14]

    • Never dispose of this compound down the drain.[7]

  • Disposal :

    • Arrange for the disposal of the halogenated waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[15]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

G cluster_exposure Exposure Event cluster_response Immediate Response a Skin Contact e Immediately flush with copious water for at least 15 minutes. Remove contaminated clothing. [2] a->e b Eye Contact f Immediately flush eyes with water for at least 15 minutes, holding eyelids open. [2] b->f c Inhalation g Move to fresh air. If breathing is difficult, provide oxygen. [24] c->g d Ingestion h Do NOT induce vomiting. Rinse mouth with water. [24] d->h i Seek Immediate Medical Attention e->i f->i g->i h->i

Caption: Emergency response plan for exposure incidents.
  • Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[2][5]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

For any exposure, seek prompt medical evaluation and provide the medical team with as much information as possible about the compound.

References

  • PIPERAZINE - Ataman Kimya. [Link]

  • piperazine anhydrous - s d fine-chem limited. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

  • Alcohols (Methanol, Ethanol, Propanol, etc.) - University of Washington. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. [Link]

  • Halogenated Solvents - Washington State University. [Link]

  • Module 18 - Management of chemical cytotoxic pharmaceutical and radioactive wastes - World Health Organization (WHO). [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) - University of Wisconsin-Milwaukee. [Link]

  • Safer Handling of Alcohol in the Laboratory - NSTA. [Link]

  • hazardous waste segregation - University of Maryland, Baltimore. [Link]

  • code of practice compressed fluorine and mixtures with inert gases - EIGA. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. [Link]

  • Standard laboratory safe handling/storage requirement | Safety Unit - Weizmann Institute of Science. [Link]

  • Fluorine Safety - Purdue University. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. [Link]

Sources

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